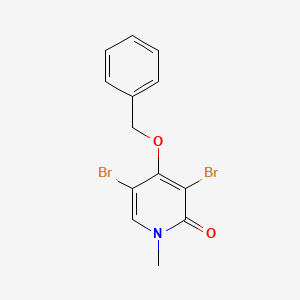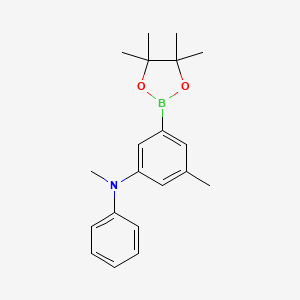![molecular formula C14H19NO3 B15171035 2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- CAS No. 920312-63-6](/img/structure/B15171035.png)
2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- is an organic compound with a complex structure that includes a butenoic acid backbone, an ethoxyphenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- typically involves the reaction of 2-butenoic acid with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z)-isomer. The ethyl ester group is introduced through esterification using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in large reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-amino-, ethyl ester: Similar structure but lacks the ethoxyphenyl group.
Crotonic acid, 3-amino-, ethyl ester: Another related compound with a different substitution pattern.
Uniqueness
2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)- is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
920312-63-6 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 3-(4-ethoxyanilino)but-2-enoate |
InChI |
InChI=1S/C14H19NO3/c1-4-17-13-8-6-12(7-9-13)15-11(3)10-14(16)18-5-2/h6-10,15H,4-5H2,1-3H3 |
InChI Key |
OVTYDRMQDLJXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)

![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)


![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
